15N NMR Model Compound for Fulvic Acid Structural Elucidation
Methyl 2-[3-(2-chloroethyl)ureido]benzoate was selected and validated as a model compound for 15N NMR chemical-shift trend analysis in a structural study investigating the major nitrogen-containing segment of aquatic fulvic acid from Pony Lake, Antarctica [1]. Its 15N NMR spectral characteristics provided diagnostic evidence that helped exclude guanidinium, substituted guanidino, and simple ureido assignments, ultimately supporting a hydantoin-derivative structure for the natural fulvic acid segment [1]. By contrast, no evidence was found that the 4-substituted isomer (Methyl 4-(3-(2-chloroethyl)ureido)benzoate) or the ethyl ester analog (Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)benzoate) has been utilized in any comparable analytical reference application.
| Evidence Dimension | Documented use as a 15N NMR model compound for natural product structural elucidation |
|---|---|
| Target Compound Data | Explicitly cited as a model compound; 15N spectra matched hydantoin-derivative chemical shifts in fulvic acid study (Fang et al., Magn. Reson. Chem., 2011, 49, 775–780) |
| Comparator Or Baseline | Methyl 4-(3-(2-chloroethyl)ureido)benzoate (CAS 380324-25-4) and Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)benzoate (CAS 803729-93-3): no published 15N NMR model compound applications identified |
| Quantified Difference | Target compound has verified publication-grade reference standard utility; comparator analogs have zero documented equivalent applications |
| Conditions | 15N and 13C{14N} solid-state NMR spectroscopy; aquatic fulvic acid structural investigation; comparison against guanidinium ions, substituted guanidino groups, ureido groups, hydantoin, and dihydrouracil reference shifts |
Why This Matters
For laboratories requiring a structurally authenticated 15N NMR reference compound with published, peer-reviewed spectral assignments for environmental or natural product research, this specific ortho-methyl ester regioisomer is the only CEU derivative with demonstrated applicability.
- [1] Fang, X., Mao, J., Cory, R. M., McKnight, D. M., & Schmidt-Rohr, K. (2011). 15N and 13C{14N} NMR investigation of the major nitrogen-containing segment in an aquatic fulvic acid: Evidence for a hydantoin derivative. Magnetic Resonance in Chemistry, 49(12), 775-780. View Source
